(4S,5S)-Hexahydropyridazine-4,5-diol
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Overview
Description
(4S,5S)-Hexahydropyridazine-4,5-diol is a chiral organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of two hydroxyl groups attached to a hexahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Hexahydropyridazine-4,5-diol typically involves the reduction of a precursor compound. One common method is the diastereoselective reduction of a 2-piperidinone derivative using L-Selectride at low temperatures . This method ensures high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-Hexahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various diols or amines.
Scientific Research Applications
(4S,5S)-Hexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4S,5S)-Hexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydropyridazine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound has a similar structure but contains sulfur atoms instead of nitrogen.
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has additional keto groups and a carboxylic acid moiety.
Uniqueness
(4S,5S)-Hexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of the hexahydropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
566917-27-9 |
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Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(4S,5S)-diazinane-4,5-diol |
InChI |
InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
HARAOQHEHPISJO-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CNN1)O)O |
Canonical SMILES |
C1C(C(CNN1)O)O |
Origin of Product |
United States |
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